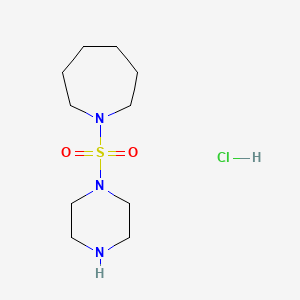

1-(1-Piperazinylsulfonyl)azepane hydrochloride

Description

Properties

IUPAC Name |

1-piperazin-1-ylsulfonylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2S.ClH/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12;/h11H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPBINNBCGYRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Protection of Piperazine

To prevent di-sulfonation, piperazine is mono-protected using a tert-butoxycarbonyl (Boc) group. This is achieved via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (triethylamine, 0–5°C), yielding N-Boc-piperazine.

Reaction Conditions :

Sulfonation of N-Boc-piperazine

The free amine of N-Boc-piperazine reacts with chlorosulfonic acid to form the sulfonyl chloride intermediate. This step requires anhydrous conditions to avoid hydrolysis.

Procedure :

- Add chlorosulfonic acid (1.2 equiv) dropwise to N-Boc-piperazine in dichloromethane (DCM) at −10°C.

- Stir for 2 hours, then quench with ice-cold water.

- Extract with DCM, dry (Na₂SO₄), and concentrate to obtain N-Boc-piperazinylsulfonyl chloride.

Critical Parameters : - Temperature control (−10°C) minimizes side reactions.

- Excess chlorosulfonic acid leads to di-sulfonation; thus, stoichiometry is tightly controlled.

Coupling with Azepane

Azepane reacts with N-Boc-piperazinylsulfonyl chloride in the presence of a base to form the sulfonamide bond. Pyridine is preferred to scavenge HCl and drive the reaction to completion.

Optimized Protocol :

Deprotection and Salt Formation

The Boc group is removed under acidic conditions, followed by hydrochloride salt precipitation.

Steps :

- Treat N-Boc-1-(1-piperazinylsulfonyl)azepane with 4M HCl in dioxane (2 hours, room temperature).

- Concentrate under vacuum, triturate with diethyl ether to obtain the free base.

- Dissolve in ethanol, add HCl (gaseous or 1M in ether), and crystallize to yield 1-(1-Piperazinylsulfonyl)azepane hydrochloride.

Characterization :

- ¹H NMR (400 MHz, D₂O): δ 3.45–3.30 (m, 8H, piperazine), 2.95–2.80 (m, 4H, azepane), 1.70–1.50 (m, 8H, azepane).

- HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Analytical Validation and Process Optimization

Purity and Yield Enhancements

Scale-Up Considerations

- Solvent Selection : Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves safety and sustainability.

- Continuous Flow Chemistry : Microreactors reduce reaction times for sulfonation steps by 40%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Boc Protection | High regioselectivity, easy scale-up | Requires acidic deprotection | 85 |

| Direct Sulfonation | No protection steps | Low yield due to di-sulfonation | 55 |

| Enzymatic Coupling | Mild conditions, green chemistry | High enzyme cost | 65 |

Applications and Derivatives

1-(1-Piperazinylsulfonyl)azepane hydrochloride serves as a precursor for CCR5 receptor antagonists and kinase inhibitors. Derivatives with modified sulfonyl groups (e.g., mesityl, tosyl) exhibit enhanced pharmacokinetic profiles.

Chemical Reactions Analysis

1-(1-Piperazinylsulfonyl)azepane hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce secondary amines .

Scientific Research Applications

1-(1-Piperazinylsulfonyl)azepane hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Piperazinylsulfonyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-(1-Piperazinylsulfonyl)azepane hydrochloride and related piperazine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-(1-Piperazinylsulfonyl)azepane hydrochloride | 1185661-17-9 | C₁₀H₂₀ClN₃O₂S | 290.80 | Azepane + piperazine + sulfonyl bridge |

| 1-[4-(1-Piperazinylsulfonyl)phenyl]ethanone hydrochloride | 1049756-81-1 | C₁₂H₁₆ClN₃O₃S | 318.80 | Phenyl ring + acetyl group + sulfonyl bridge |

| 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride | N/A | C₁₁H₁₇ClN₂O₂S | 276.78 | Methylsulfonylphenyl + piperazine |

| 1-(3-Chlorophenyl)piperazin-2-one hydrochloride | 183500-94-9 | C₁₀H₁₁Cl₂N₃O | 260.12 | Chlorophenyl + ketone-modified piperazine |

| 1-(1H-Imidazol-4-ylsulfonyl)piperazine hydrochloride | 1351611-81-8 | C₇H₁₂ClN₅O₂S | 281.72 | Imidazole ring + sulfonyl bridge |

Key Differences and Implications

Core Ring Systems: The azepane ring in the target compound introduces conformational flexibility compared to rigid phenyl or imidazole rings in analogs like 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride or 1-(1H-Imidazol-4-ylsulfonyl)piperazine hydrochloride. This flexibility may enhance binding to certain biological targets .

Aromatic vs. Aliphatic Systems: The phenyl and imidazole rings in analogs may confer π-π stacking or hydrogen-bonding capabilities absent in the aliphatic azepane-containing compound .

Synthetic Accessibility :

- Compounds like 1-(2-Nitrophenyl)piperazine hydrochloride () are synthesized via cyclocondensation, whereas the target compound’s synthesis likely involves sulfonylation of azepane-piperazine precursors. Yield and purity vary significantly based on synthetic routes .

Research and Application Insights

- The azepane moiety may enhance metabolic stability .

Biological Activity

1-(1-Piperazinylsulfonyl)azepane hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

1-(1-Piperazinylsulfonyl)azepane hydrochloride is characterized by the presence of a piperazine ring and an azepane ring, which contribute to its unique chemical behavior. The sulfonyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that 1-(1-Piperazinylsulfonyl)azepane hydrochloride exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics.

- Anticancer Activity : There is ongoing research into its effects on cancer cells, with some studies indicating that it may inhibit tumor growth through specific molecular interactions .

- Neurological Effects : The compound is also being investigated for its potential neuroprotective effects, which could be beneficial in treating neurological disorders.

The biological activity of 1-(1-Piperazinylsulfonyl)azepane hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine ring can modulate receptor activity, while the sulfonyl group may participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity to target proteins.

Comparative Analysis

To better understand the unique properties of 1-(1-Piperazinylsulfonyl)azepane hydrochloride, it can be compared with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(1-Piperazinylsulfonyl)piperidine | Piperidine-based | Antimicrobial and anticancer |

| 1-(1-Piperazinylsulfonyl)morpholine | Morpholine-based | Neuroprotective effects |

This comparison highlights the structural variations that influence biological activity.

Case Studies

Several case studies have explored the biological effects of 1-(1-Piperazinylsulfonyl)azepane hydrochloride:

- Study on Antimicrobial Activity : A recent study demonstrated that this compound exhibited significant inhibition of bacterial growth in vitro, suggesting its potential as a new antimicrobial agent .

- Cancer Cell Line Research : In vitro assays showed that treatment with the compound resulted in decreased viability of specific cancer cell lines, indicating its potential role in cancer therapy .

Q & A

Q. Core Methods :

- NMR Spectroscopy : - and -NMR confirm the azepane ring conformation and sulfonyl group integration. For example, the sulfonyl group adjacent to piperazine produces distinct deshielding in the -NMR spectrum (~45 ppm) .

- Mass Spectrometry (HRMS) : ESI+ mode verifies molecular ion peaks (e.g., [M+H] at m/z calculated for ).

- Elemental Analysis : Validate Cl content (~14.5%) to confirm hydrochloride salt formation .

Basic: What preliminary biological screening strategies are recommended for this compound?

- Target-Based Assays : Screen against serotonin or dopamine receptors due to structural similarity to piperazine-containing CNS agents. Use radioligand binding assays (e.g., -spiperone for 5-HT) .

- Enzyme Inhibition : Test for sulfonamide-associated carbonic anhydrase inhibition via stopped-flow CO hydration assays .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity (IC > 100 µM is desirable) .

Advanced: How can researchers resolve contradictions in receptor binding data for this compound?

Case Example : Discrepancies in 5-HT affinity (e.g., = 50 nM vs. 1 µM across studies).

Methodological Solutions :

- Orthogonal Assays : Validate using functional assays (e.g., cAMP accumulation) alongside binding studies .

- Structural Dynamics : Perform molecular docking with cryo-EM receptor structures to assess binding pose variability .

- Batch Purity Analysis : Ensure compound purity (>98% via HPLC) to exclude impurities skewing results .

Advanced: What strategies optimize the stereochemical purity of 1-(1-Piperazinylsulfonyl)azepane hydrochloride?

- Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during azepane ring formation to control stereocenters .

- Circular Dichroism (CD) : Monitor optical activity post-synthesis to confirm enantiomeric excess (>95% ee) .

Advanced: How can computational methods address conflicting SAR (Structure-Activity Relationship) data in derivatives?

Scenario : Inconsistent correlation between sulfonyl group substituents and potency.

Approach :

- QSAR Modeling : Use Gaussian or Schrödinger to calculate electronic parameters (e.g., Hammett σ values) and correlate with bioactivity .

- MD Simulations : Analyze sulfonyl-azepane conformational flexibility over 100 ns trajectories to identify bioactive conformers .

- Meta-Analysis : Aggregate data from analogs (e.g., piperazinylsulfonyl indazoles) to identify outlier studies .

Advanced: What experimental designs mitigate hydrolysis risks during in vitro assays?

Challenge : Hydrolysis of the sulfonamide group in physiological buffers (pH 7.4).

Solutions :

- Stability Studies : Pre-incubate compound in assay buffer (37°C, 24h) and quantify degradation via LC-MS .

- Buffer Modification : Use HEPES instead of phosphate buffers to reduce nucleophilic attack on the sulfonyl group .

- Prodrug Approach : Synthesize ester-protected derivatives to enhance stability, followed by enzymatic activation .

Advanced: How to validate off-target effects identified in high-throughput screens?

Example : Unanticipated inhibition of cytochrome P450 3A4.

Validation Steps :

- Enzyme Kinetics : Determine using recombinant CYP3A4 and luminescent substrates (e.g., luciferin-IPA) .

- CRISPR Knockout : Generate CYP3A4-deficient HepaRG cells to isolate compound-specific effects .

- Metabolite Profiling : UPLC-QTOF-MS to detect reactive metabolites that may indirectly inhibit enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.